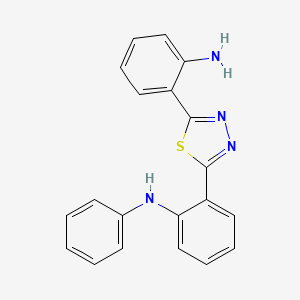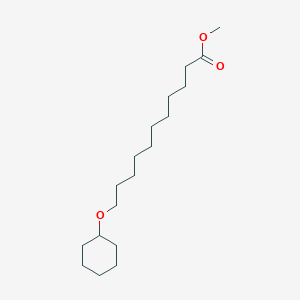
Methyl 11-(cyclohexyloxy)undecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 11-(cyclohexyloxy)undecanoate is an organic compound with the molecular formula C18H34O2 It is a methyl ester derivative of undecanoic acid, where the 11th carbon is substituted with a cyclohexyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 11-(cyclohexyloxy)undecanoate typically involves the esterification of 11-(cyclohexyloxy)undecanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester. The reaction can be represented as follows:
11-(cyclohexyloxy)undecanoic acid+methanolacid catalystMethyl 11-(cyclohexyloxy)undecanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 11-(cyclohexyloxy)undecanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the cyclohexyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: 11-(cyclohexyloxy)undecanoic acid or 11-(cyclohexyloxy)undecanone.
Reduction: 11-(cyclohexyloxy)undecanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 11-(cyclohexyloxy)undecanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be utilized in the study of lipid metabolism and as a model compound for ester hydrolysis.
Industry: It is used as a lubricant additive and in the formulation of specialty chemicals.
Mécanisme D'action
The mechanism of action of Methyl 11-(cyclohexyloxy)undecanoate involves its interaction with various molecular targets and pathways. In biological systems, the ester group can be hydrolyzed by esterases to release the active 11-(cyclohexyloxy)undecanoic acid, which can then participate in metabolic pathways. The cyclohexyloxy group may also influence the compound’s lipophilicity and membrane permeability, affecting its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl undecanoate: Lacks the cyclohexyloxy group, making it less lipophilic.
Methyl 11-(phenoxy)undecanoate: Contains a phenoxy group instead of a cyclohexyloxy group, which may alter its reactivity and biological properties.
Methyl 11-(methoxy)undecanoate: Has a methoxy group, resulting in different steric and electronic effects.
Uniqueness
Methyl 11-(cyclohexyloxy)undecanoate is unique due to the presence of the cyclohexyloxy group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and for developing specialized applications in various fields.
Propriétés
Numéro CAS |
88444-14-8 |
|---|---|
Formule moléculaire |
C18H34O3 |
Poids moléculaire |
298.5 g/mol |
Nom IUPAC |
methyl 11-cyclohexyloxyundecanoate |
InChI |
InChI=1S/C18H34O3/c1-20-18(19)15-11-6-4-2-3-5-7-12-16-21-17-13-9-8-10-14-17/h17H,2-16H2,1H3 |
Clé InChI |
RLJOPXOJUATUDS-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCCCCCCCCOC1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[Bis(diethylamino)methylidene]-4-methylpiperazin-1-ium chloride](/img/structure/B14384574.png)
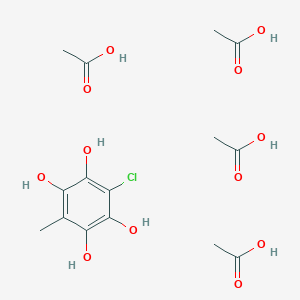
![2-[(6-Fluoro-2-methylquinolin-4-yl)sulfanyl]benzoic acid](/img/structure/B14384583.png)
![2,2'-Disulfanediylbis[6-(hydroxymethyl)-4-(propan-2-yl)phenol]](/img/structure/B14384593.png)
![(NZ)-N-[2-(4-bromophenyl)imino-1-(4-ethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B14384604.png)
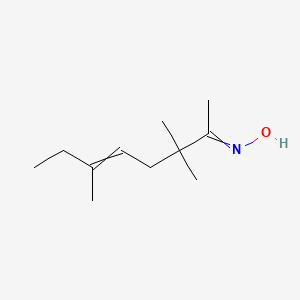
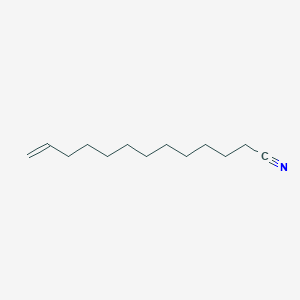

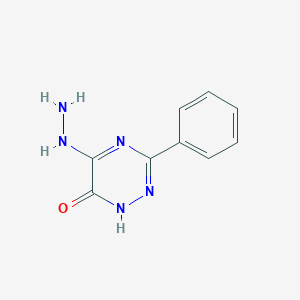
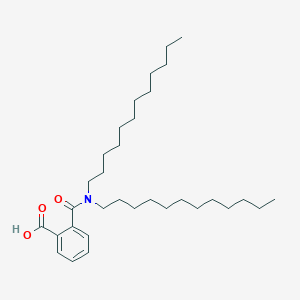
![6-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)-4-methylhexan-3-one](/img/structure/B14384635.png)
